Sodium cyclobutanesulfinate Sodium cyclobutanesulfinate
Brand Name: Vulcanchem
CAS No.: 1352077-20-3
VCID: VC7259801
InChI: InChI=1S/C4H8O2S.Na/c5-7(6)4-2-1-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
SMILES: C1CC(C1)S(=O)[O-].[Na+]
Molecular Formula: C4H7NaO2S
Molecular Weight: 142.15

Sodium cyclobutanesulfinate

CAS No.: 1352077-20-3

Cat. No.: VC7259801

Molecular Formula: C4H7NaO2S

Molecular Weight: 142.15

* For research use only. Not for human or veterinary use.

Sodium cyclobutanesulfinate - 1352077-20-3

Specification

CAS No. 1352077-20-3
Molecular Formula C4H7NaO2S
Molecular Weight 142.15
IUPAC Name sodium;cyclobutanesulfinate
Standard InChI InChI=1S/C4H8O2S.Na/c5-7(6)4-2-1-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
Standard InChI Key LIRRDYUIBAQPQL-UHFFFAOYSA-M
SMILES C1CC(C1)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound sodium 4-((2,3-dihydrothieno[3,4-b] dioxin-2-yl)methoxy)butane-1-sulfonate (PubChem CID: 23588691) serves as a structurally related analog. It features a cyclobutane-fused thienodioxin moiety linked to a butanesulfonate group via an ether bridge . Key properties include:

PropertyValue
Molecular FormulaC₁₁H₁₅NaO₆S₂
Molecular Weight330.4 g/mol
IUPAC NameSodium 4-(2,3-dihydrothieno[3,4-b][1, dioxin-3-ylmethoxy)butane-1-sulfonate
SMILESC1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]

The cyclobutane ring in such compounds exhibits puckered geometry, with C–C bond lengths of approximately 1.55 Å and significant π-character, contributing to both strain and stability .

Stereochemical Considerations

Cyclobutane derivatives often exhibit complex stereodynamics. For example, 1,3-disubstituted cyclobutanes show near-thermoneutral energy differences between cis and trans configurations (ΔG ≈ 0.1 kcal/mol) . This property enables conformational flexibility while maintaining structural rigidity—a critical feature for drug design .

Synthesis and Functionalization

Palladium-Catalyzed C–H Arylation

Recent advances in C–H functionalization enable efficient modification of cyclobutane frameworks. Daugulis and coworkers demonstrated bis-arylation of cyclobutane carboxamides with 97% yield using Pd(II/IV) catalysis . Key reaction parameters include:

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Solvent: Toluene

  • Temperature: 80°C

  • Substrate: 2,4-Diphenyl-N-(quinolin-8-yl)cyclobutane-1-carboxamide

This method preserves stereochemistry, avoiding epimerization even in strained systems .

Directed Mono-Olefination

Steric control using hexafluoro-2-propanol (HFIP) as solvent allows selective mono-olefination of cyclobutanes. For instance, iodostyrene coupling yields tetrasubstituted all-cis cyclobutanes in 50% yield, confirmed by X-ray crystallography .

Physicochemical Properties

Spectral Characteristics

Cyclobutane sulfonates exhibit distinct NMR profiles:

  • ¹H NMR: Vicinal coupling constants (J) range 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans configurations

  • ¹³C NMR: Upfield-shifted signals for bridgehead carbons (δ ≈ 35–45 ppm)

Solubility and Stability

The sodium sulfonate group enhances aqueous solubility (>50 mg/mL in water) . Cyclobutane rings demonstrate surprising metabolic stability, with half-lives exceeding 24 hours in human liver microsomes for related compounds .

Applications in Medicinal Chemistry

Enzyme Inhibition

Cyclobutane sulfonates serve as isosteres for aromatic systems in protease inhibitors. In cathepsin B inhibitors, cyclobutyl linkers improve selectivity 15-fold over valine-citrulline analogs by better fitting hydrophobic pockets .

Antibody-Drug Conjugates (ADCs)

Replacing peptide linkers with cyclobutane sulfonates in ADCs enhances plasma stability. One candidate showed:

  • 80% payload retention after 72 hours (vs. 20% for val-cit linkers)

  • 3× reduced off-target toxicity

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